molecular formula C21H22N2O5 B5084684 ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate

ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate

Cat. No.: B5084684
M. Wt: 382.4 g/mol
InChI Key: XJGZLZPGWKYTQU-UHFFFAOYSA-N
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Description

Ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate is not fully understood. However, it has been suggested that it may act through the inhibition of inflammatory mediators, such as NF-κB and COX-2. It has also been proposed that it may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential as a neuroprotective agent in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate in lab experiments is its high purity and stability. This makes it a reliable and consistent tool for research studies. However, one limitation of using this compound is its relatively high cost, which may limit its accessibility to some researchers.

Future Directions

There are several potential future directions for research on ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate. One area of interest is its potential as a fluorescent probe for imaging studies. It has been shown to have strong fluorescence properties, making it a promising tool for visualizing biological processes in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic applications. Finally, investigations into the safety and toxicity of this compound will be important for its potential use in clinical settings.
Conclusion:
This compound is a synthetic compound that has shown promise for its potential applications in biomedical research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a valuable tool for investigating a range of biological processes. While there are some limitations to its use, further research into this compound may lead to the development of new therapeutic applications and imaging tools.

Synthesis Methods

The synthesis of ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate involves the reaction of 2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxylic acid with ethyl N-(tert-butoxycarbonyl)-beta-alanine in the presence of a coupling reagent. The resulting compound is then deprotected to yield the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

Ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, it has been investigated for its potential as a fluorescent probe for imaging studies.

Properties

IUPAC Name

ethyl 3-[[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazole-6-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-3-27-20(24)10-11-22-21(25)15-6-9-17-18(13-15)28-19(23-17)12-14-4-7-16(26-2)8-5-14/h4-9,13H,3,10-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGZLZPGWKYTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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